Lisdexamfetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.77e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Lisdexamfetamine is a central nervous system stimulant classified as a prodrug, primarily used in the treatment of attention deficit hyperactivity disorder and binge eating disorder. It is converted in the body to dextroamphetamine, which is the pharmacologically active compound responsible for its therapeutic effects. The chemical formula for lisdexamfetamine is , and its molecular weight is approximately 263.38 g/mol. The compound is administered orally and is known for its extended duration of action, typically lasting between 10 to 14 hours after ingestion .

Lisdexamfetamine undergoes hydrolysis in the bloodstream, primarily facilitated by enzymes in red blood cells. This reaction results in the formation of dextroamphetamine and L-lysine through an amide bond cleavage. The hydrolysis process does not significantly depend on gastrointestinal pH, making it a stable option for oral administration. The reaction can be summarized as follows:

The conversion of lisdexamfetamine to dextroamphetamine has a half-life of less than one hour, while dextroamphetamine itself has a longer half-life of approximately 10 to 12 hours .

The primary mechanism of action for lisdexamfetamine involves its conversion to dextroamphetamine, which inhibits the reuptake of norepinephrine and dopamine into presynaptic neurons. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing their effects on mood, attention, and cognitive function. Dextroamphetamine also acts as a weak monoamine oxidase inhibitor, further contributing to its stimulant effects .

Clinical studies have shown that lisdexamfetamine effectively improves symptoms associated with attention deficit hyperactivity disorder and binge eating disorder, although the exact mechanisms underlying these therapeutic effects remain partially understood .

The synthesis of lisdexamfetamine involves a condensation reaction between dextroamphetamine and L-lysine. This process creates an amide linkage while retaining the stereochemistry of the original compounds. The general steps for synthesizing lisdexamfetamine can be outlined as follows:

- Preparation of Reactants: Obtain pure dextroamphetamine and L-lysine.

- Condensation Reaction: Combine dextroamphetamine with L-lysine under controlled conditions to form lisdexamfetamine.

- Purification: Isolate and purify the resulting compound through crystallization or chromatography techniques.

This synthesis method ensures that lisdexamfetamine exists as a single stereoisomer, which is crucial for its pharmacological activity .

Lisdexamfetamine is primarily used in clinical settings for:

- Attention Deficit Hyperactivity Disorder: It helps improve focus, attention span, and impulse control.

- Binge Eating Disorder: It reduces episodes of binge eating by modulating appetite and cravings.

Additionally, it is being investigated for potential applications in other psychiatric disorders due to its stimulant properties .

Lisdexamfetamine has been studied for its interactions with various drugs and substances:

- Dopaminergic Agents: As it enhances dopamine levels, care should be taken when co-administering with other dopaminergic medications.

- Monoamine Oxidase Inhibitors: Concurrent use may increase the risk of hypertensive crises.

- Antihypertensives: Lisdexamfetamine may counteract the effects of blood pressure-lowering medications due to its stimulant properties .

Lisdexamfetamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dextroamphetamine | Active form; more immediate effects; shorter duration | |

| Amphetamine | Less selective; higher potential for abuse | |

| Methylphenidate | Different mechanism; primarily affects dopamine reuptake | |

| Dexmethylphenidate | Enantiomer of methylphenidate; similar effects but more potent | |

| Methamphetamine | Highly addictive; significant abuse potential |

Lisdexamfetamine's unique feature lies in its prodrug status, which allows for a gradual release of active medication (dextroamphetamine), reducing the potential for abuse compared to other amphetamines .

Molecular Composition and Stereochemistry

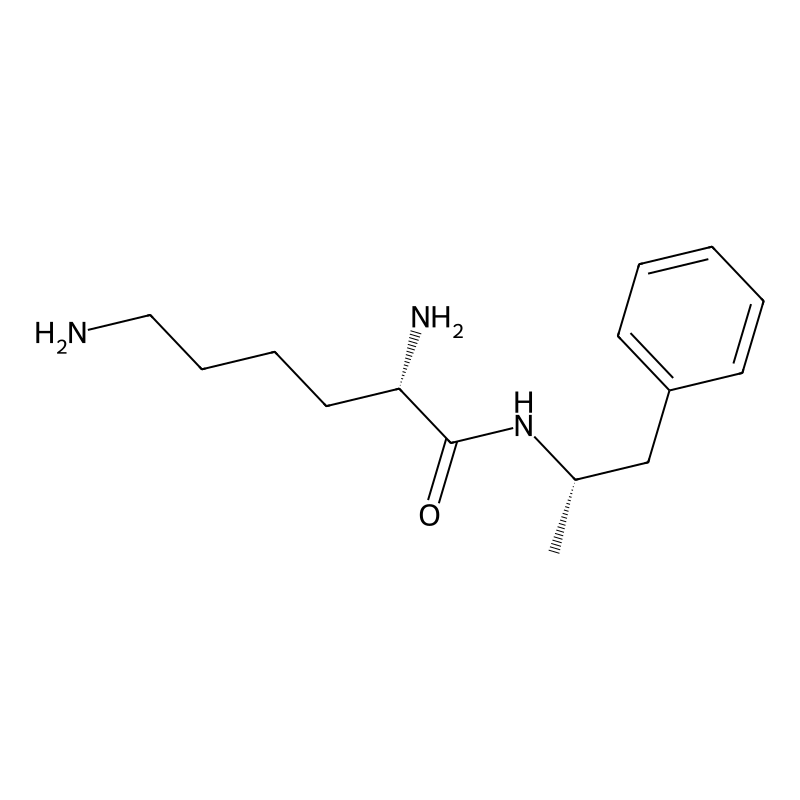

Lisdexamfetamine exhibits a well-defined molecular structure characterized by its specific stereochemical configuration and chemical composition. The compound possesses the molecular formula C₁₅H₂₅N₃O with an average molecular weight of 263.3785 daltons and a monoisotopic mass of 263.199762437 daltons. The International Union of Pure and Applied Chemistry designation for this compound is (2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide, reflecting its precise stereochemical arrangement.

The stereochemical configuration of lisdexamfetamine is particularly noteworthy as it contains two defined stereocenters that contribute to its biological activity and pharmacological properties. The compound exists as a single stereoisomer, with the reaction between L-lysine and dextroamphetamine occurring with complete retention of stereochemistry. This stereochemical precision ensures consistent biological activity and eliminates concerns about racemic mixtures that might complicate therapeutic outcomes.

The molecular architecture consists of a lysine backbone featuring two amino groups positioned at the 2 and 6 positions of the hexanoic acid chain, with the amide linkage connecting to the dextroamphetamine moiety. The phenyl ring system contributes significantly to the overall molecular structure, providing both hydrophobic character and structural rigidity to the molecule. The spatial arrangement of these functional groups creates a three-dimensional structure that facilitates specific enzyme recognition and subsequent hydrolytic cleavage.

Table 1: Molecular Properties of Lisdexamfetamine

Synthetic Routes and Precursor Materials

The synthesis of lisdexamfetamine involves sophisticated organic chemistry techniques that require careful selection of starting materials and reaction conditions. Multiple synthetic approaches have been developed, each offering distinct advantages for laboratory-scale preparation and industrial manufacturing processes. The primary synthetic strategy involves the condensation reaction between dextroamphetamine and appropriately protected L-lysine derivatives, followed by deprotection steps to yield the final product.

One established synthetic route utilizes dextroamphetamine as the starting material, which reacts with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(benzyloxycarbonylamino)hexanoate to form a lysine-amphetamine intermediate bearing benzylcarbamate protecting groups. This intermediate undergoes catalytic hydrogenation to remove the benzylcarbamate protecting groups, followed by treatment with methanesulfonic acid to generate lisdexamfetamine dimesylate. The process provides excellent stereochemical control and yields high-purity product suitable for pharmaceutical applications.

Alternative synthetic methodologies employ different protecting group strategies to enhance reaction efficiency and product purity. One approach involves reacting dextroamphetamine with (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoic acid in the presence of alkylphosphonium coupling reagents. This method offers advantages in terms of protecting group stability and removal conditions, making it particularly suitable for large-scale manufacturing processes where operational simplicity and cost-effectiveness are critical considerations.

An innovative enzymatic approach has been developed that utilizes enzyme catalysts to promote the coupling reaction between amphetamine and N,N'-bis-acyllysine esters. This biocatalytic method offers exceptional stereoselectivity and operates under mild reaction conditions, reducing the formation of unwanted byproducts and simplifying purification procedures. The enzymatic route represents a significant advancement in green chemistry applications for pharmaceutical synthesis.

Table 2: Comparative Synthetic Routes for Lisdexamfetamine

Enzymatic Conversion Mechanisms (Prodrug Activation)

The prodrug activation mechanism of lisdexamfetamine represents a sophisticated biological transformation that occurs primarily within red blood cells through aminopeptidase-mediated hydrolysis. This enzymatic conversion process is fundamental to the compound's therapeutic action and distinguishes it from other amphetamine-based medications through its unique pharmacokinetic profile. The hydrolytic cleavage of the amide bond linking L-lysine to dextroamphetamine occurs through a highly specific enzymatic process that ensures controlled and sustained release of the active pharmaceutical ingredient.

Research investigations have demonstrated that aminopeptidase enzymes, particularly those with preference for lysine residues, are responsible for mediating the hydrolytic conversion of lisdexamfetamine. Aminopeptidase B, a red blood cell cytosolic enzyme with demonstrated lysine preference, was initially considered the primary candidate for this conversion process. However, subsequent studies revealed that purified recombinant aminopeptidase B was unable to release dextroamphetamine from lisdexamfetamine in vitro, suggesting that the actual enzymatic mechanism involves more complex interactions or alternative aminopeptidase species.

The enzymatic conversion process exhibits remarkable specificity for the cellular environment of red blood cells, with minimal hydrolytic activity observed in other tissue types. This tissue-specific activation contributes significantly to the compound's reduced abuse potential, as mechanical manipulation or alternative routes of administration cannot bypass the requirement for enzymatic conversion. The conversion half-life is approximately one hour, providing a rate-limiting step that controls the release of dextroamphetamine into systemic circulation.

Inhibitor studies have provided valuable insights into the enzymatic mechanism underlying lisdexamfetamine activation. Treatment with protease inhibitor cocktails, bestatin, and ethylenediaminetetraacetic acid each demonstrated potent inhibition of dextroamphetamine production from lisdexamfetamine in cytosolic extracts. These findings confirm the aminopeptidase-like nature of the converting enzyme and suggest that metal ion cofactors may be required for optimal enzymatic activity.

Table 3: Enzymatic Conversion Characteristics of Lisdexamfetamine

Stereochemical Stability and Isomerization

The stereochemical stability of lisdexamfetamine under various environmental conditions represents a critical aspect of its chemical characterization and pharmaceutical development. Comprehensive stability studies have been conducted to evaluate the compound's behavior under acidic and alkaline conditions, providing essential information about potential degradation pathways and the formation of stereoisomeric impurities. These investigations are crucial for establishing appropriate storage conditions, formulation strategies, and analytical methods for quality control purposes.

Forced degradation studies utilizing deuterated acid and sodium deuteroxide solutions revealed that lisdexamfetamine exhibits differential stability under acidic versus alkaline conditions. Under acidic hydrolysis conditions, the compound demonstrated remarkable resistance to degradation in 0.01 M and 0.1 M deuterium chloride solutions, with measurable degradation occurring only at higher acid concentrations. Specifically, 0.5 M deuterium chloride produced 4.38% degradation, while 1 M deuterium chloride resulted in 9.69% degradation after four hours and 17.75% degradation after extended exposure periods.

Alkaline hydrolysis conditions produced similar degradation patterns, with lisdexamfetamine showing stability in 0.01 M and 0.1 M sodium deuteroxide solutions. However, more aggressive alkaline conditions resulted in measurable degradation: 0.5 M sodium deuteroxide caused 8.5% degradation, 1 M sodium deuteroxide produced 14.30% degradation after four hours, and extended exposure led to 22.91% degradation. These findings indicate that the compound exhibits slightly greater susceptibility to alkaline degradation compared to acidic conditions.

Nuclear magnetic resonance spectroscopy analysis of degradation products revealed that the primary degradation pathway involves hydrolysis of the amide bond connecting L-lysine to dextroamphetamine. This degradation mechanism is consistent with the compound's intended biological activation pathway, confirming that chemical degradation and enzymatic conversion proceed through similar molecular transformations. The stereochemical integrity of both the lysine and dextroamphetamine components is maintained during the degradation process, indicating that racemization does not occur under the tested conditions.

The crystalline form of lisdexamfetamine dimesylate contributes significantly to its overall stability profile. The dimesylate salt formation enhances both chemical stability and physical properties, providing a white to off-white powder with excellent water solubility of 792 mg/mL. This salt form effectively protects the amine functional groups from oxidative degradation while maintaining the stereochemical integrity of the parent compound throughout typical storage and handling conditions.

Table 4: Degradation Profile of Lisdexamfetamine Under Stress Conditions

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

log Kow = 1.27 (est)

1.06

Melting Point

120-122 °C

UNII

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lisdexamfetamine is included in the database.

Vyvanse is indicated for the treatment of: Attention Deficit Hyperactivity Disorder (ADHD) and moderate to severe binge eating disorder (BED). /Included in US product label/

EXPL THER Attention deficits are often among the most persistent and debilitating impairments resulting from traumatic brain injury (TBI). This study examined the effects of lisdexamfetamine dimesylate (Vyvanse) in treating attention deficits due to moderate-to-severe TBI. It was the first study of lisdexamfetamine dimesylate with this population and, in fact, was the first controlled trial in this area examining a stimulant medication option other than methylphenidate. This was a 12-week, randomized, double-blind, placebo-controlled, cross-over trial. A total of 22 rigorously selected cases were enrolled, 13 of whom completed the trial. They were 16-42 years of age and had newly acquired attention deficits persisting for 6-34 months post-injury. They were assessed on a broad range of neuropsychological and behavioural measures at baseline, 6-weeks and at 12-weeks. Positive treatment effects were found involving selective measures of sustained attention, working memory, response speed stability and endurance and in aspects of executive functioning. No major problems with safety or tolerability were observed. Some moderating treatment effects were found from a broad range of pre-treatment subject characteristics and injury variables examined. Avenues for further research and treatment applications in this area are discussed.

EXPL THER Chronic amphetamine treatment decreases cocaine consumption in preclinical and human laboratory studies and in clinical trials. Lisdexamfetamine is an amphetamine prodrug in which L-lysine is conjugated to the terminal nitrogen of d-amphetamine. Prodrugs may be advantageous relative to their active metabolites due to slower onsets and longer durations of action; however, lisdexamfetamine treatment's efficacy in decreasing cocaine consumption is unknown. This study compared lisdexamfetamine and d-amphetamine effects in rhesus monkeys using two behavioral procedures: (1) a cocaine discrimination procedure (training dose = 0.32mg/kg cocaine, i.m.); and (2) a cocaine-versus-food choice self-administration procedure. In the cocaine-discrimination procedure, lisdexamfetamine (0.32-3.2mg/kg, i.m.) substituted for cocaine with lower potency, slower onset, and longer duration of action than d-amphetamine (0.032-0.32mg/kg, i.m.). Consistent with the function of lisdexamfetamine as an inactive prodrug for amphetamine, the time course of lisdexamfetamine effects was related to d-amphetamine plasma levels by a counter-clockwise hysteresis loop. In the choice procedure, cocaine (0-0.1mg/kg/injection, i.v.) and food (1g banana-flavored pellets) were concurrently available, and cocaine maintained a dose-dependent increase in cocaine choice under baseline conditions. Treatment for 7 consecutive days with lisdexamfetamine (0.32-3.2mg/kg/day, i.m.) or d-amphetamine (0.032-0.1mg/kg/hr, i.v.) produced similar dose-dependent rightward shifts in cocaine dose-effect curves and decreases in preference for 0.032mg/kg/injection cocaine. Lisdexamfetamine has a slower onset and longer duration of action than amphetamine but retains amphetamine's efficacy to reduce the choice of cocaine in rhesus monkeys. These results support further consideration of lisdexamfetamine as an agonist-based medication candidate for cocaine addiction.

Mechanism of Action

Lisdexamfetamine is a prodrug of dextroamphetamine. Amphetamines are non-catecholamine sympathomimetic amines with CNS stimulant activity. Amphetamines block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites responsible for the reuptake of norepinephrine and dopamine in vitro.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of a 70 mg dose of radiolabeled lisdexamfetamine dimesylate in six healthy subjects, approximately 96% of the oral dose radioactivity was recovered in the urine, and only 0.3% recovered in the feces over 120 hours. Of the radioactivity recovered in the urine, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to intact lisdexamfetamine.

Dextroamphetamine, the active metabolite of lisdexamfetamine, easily crosses the blood-brain barrier.

After oral administration, lisdexamfetamine is rapidly absorbed from the gastrointestinal tract.

Following the oral administration of a 70 mg dose of radiolabeled lisdexamfetamine dimesylate to 6 healthy subjects, approximately 96% of the oral dose radioactivity was recovered in the urine and only 0.3% recovered in the feces over a period of 120 hours. Of the radioactivity recovered in the urine, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to intact lisdexamfetamine. Plasma concentrations of unconverted lisdexamfetamine are low and transient, generally becoming non-quantifiable by 8 hours after administration.

/MILK/ Distributed into milk ... .

Metabolism Metabolites

The metabolic route of lisdexamfetamine is unusual because after absorption into the bloodstream it is metabolized by red blood cells to yield d-amphetamine and the natural amino acid, L-lysine, by rate- limited, enzymatic hydrolysis.

Lisdexamfetamine is converted to dextroamphetamine and l-lysine primarily in blood due to the hydrolytic activity of red blood cells. In vitro data demonstrated that red blood cells have a high capacity for metabolism of lisdexamfetamine; substantial hydrolysis occurred even at low hematocrit levels (33% of normal). Lisdexamfetamine is not metabolized by cytochrome P450 enzymes.

These studies investigated the absorption and metabolic conversion of lisdexamfetamine dimesylate (LDX), a prodrug stimulant that requires conversion to d-amphetamine for activity. Oral absorption of LDX was assessed in rat portal and jugular blood, and perfusion of LDX into isolated intestinal segments of anesthetized rats was used to assess regional absorption. Carrier-mediated transport of LDX was investigated in Caco-2 cells and Chinese hamster ovary (CHO) cells expressing human peptide transporter-1 (PEPT1). LDX metabolism was studied in rat and human tissue homogenates and human blood fractions. LDX was approximately10-fold higher in portal blood versus systemic blood. LDX and d-amphetamine were detected in blood following perfusion of the rat small intestine but not the colon. Transport of LDX in Caco-2 cells had permeability apparently similar to cephalexin and was reduced with concurrent PEPT1 inhibitor. Affinity for PEPT1 was also demonstrated in PEPT1-transfected CHO cells. LDX metabolism occurred primarily in whole blood (rat and human), only with red blood cells. Slow hydrolysis in liver and kidney homogenates was probably due to residual blood. The carrier-mediated absorption of intact LDX, likely by the high-capacity PEPT1 transporter, and subsequent metabolism to d-amphetamine in a high-capacity system in blood (ie, red blood cells) may contribute to the consistent, reproducible pharmacokinetic profile of LDX.

Associated Chemicals

Wikipedia

Mephentermine

FDA Medication Guides

Drug Warnings

Sudden death, stroke and myocardial infarction have been reported in adults with CNS stimulant treatment at recommended doses. Sudden death has been reported in children and adolescents with structural cardiac abnormalities and other serious heart problems taking CNS stimulants at recommended doses for ADHD. Avoid use in patients with known structural cardiac abnormalities, cardiomyopathy, serious heart arrhythmia, coronary artery disease, and other serious heart problems. Further evaluate patients who develop exertional chest pain, unexplained syncope, or arrhythmias during Vyvanse treatment.

Risk of prematurity, low birth weight, and withdrawal symptoms (e.g., dysphoria, lassitude, agitation) in infants born to dependent women.

Manifestations of amphetamine overdose include restlessness, tremor, hyperreflexia, rapid respiration, confusion, assaultiveness, hallucinations, panic states, hyperpyrexia, and rhabdomyolysis. Fatigue and depression usually follow the central nervous system stimulation. Other reactions include arrhythmias, hypertension or hypotension, circulatory collapse, nausea, vomiting, diarrhea, and abdominal cramps. Fatal poisoning is usually preceded by convulsions and coma.

For more Drug Warnings (Complete) data for Lisdexamfetamine (21 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of lisdexamfetamine typically averaged less than one hour in studies of lisdexamfetamine dimesylate in volunteers.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Amphetamines may counteract the sedative effects of antihistamines.

Enhanced activity of tricyclic antidepressants; desipramine or protriptyline cause striking and sustained increases in the concentration of dextroamphetamine in the brain; cardiovascular effects can be potentiated.

Decreased urinary excretion of amphetamines with concomitant use of alkalinizing agents (carbonic anhydrase inhibitors, sodium bicarbonate).

For more Interactions (Complete) data for Lisdexamfetamine (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Madaan V: Lisdexamfetamine dimesylate for childhood ADHD. Drugs Today (Barc). 2008 May;44(5):319-24. doi: 10.1358/dot.2008.44.5.1215724. [PMID:18548134]

Krishnan S, Moncrief S: An evaluation of the cytochrome p450 inhibition potential of lisdexamfetamine in human liver microsomes. Drug Metab Dispos. 2007 Jan;35(1):180-4. Epub 2006 Oct 11. [PMID:17035599]

Goodman DW: Lisdexamfetamine dimesylate (vyvanse), a prodrug stimulant for attention-deficit/hyperactivity disorder. P T. 2010 May;35(5):273-87. [PMID:20514273]

Miller GM: The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. J Neurochem. 2011 Jan;116(2):164-76. doi: 10.1111/j.1471-4159.2010.07109.x. [PMID:21073468]

Liu JF, Li JX: TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Front Pharmacol. 2018 Mar 27;9:279. doi: 10.3389/fphar.2018.00279. eCollection 2018. [PMID:29636691]

Pei Y, Asif-Malik A, Canales JJ: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Front Neurosci. 2016 Apr 5;10:148. doi: 10.3389/fnins.2016.00148. eCollection 2016. [PMID:27092049]